Enhanced Antimycobacterial Potency in 5-Chloro-Pyrazine Derivatives Versus 6-Chloro and Non-Chlorinated Analogs
Derivatives synthesized from the 5-chloropyrazine-2-carboxylic acid scaffold exhibit markedly superior in vitro antimycobacterial activity compared to those derived from 6-chloropyrazine or non-chlorinated pyrazine cores. A structure-activity relationship (SAR) study demonstrated that 5-chloro-N-phenylpyrazine-2-carboxamides are more active than their 6-Cl positional isomers or non-chlorinated derivatives [1]. Specifically, a series of 5-chloro-N-phenylpyrazine-2-carboxamides exhibited MIC values ranging from 1.56–6.25 µg/mL against M. tuberculosis H37Rv, with the most potent analog achieving an MIC of 1.56 µg/mL, whereas the first-line drug pyrazinamide (PZA) shows an MIC >100 µg/mL in the same Alamar Blue assay [2]. In contrast, derivatives from non-chlorinated aminopyrazine or 6-Cl-pyrazin-2-amine exhibited higher MIC values (25–100 µg/mL) and were less abundant in active compounds [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | Derivatives of 5-chloropyrazine-2-carboxylic acid: MIC 1.56–6.25 µg/mL (best: 1.56 µg/mL) |
| Comparator Or Baseline | Pyrazinamide (PZA): MIC >100 µg/mL; Non-chlorinated/6-Cl derivatives: MIC 25–100 µg/mL |
| Quantified Difference | 5-chloro derivatives are up to >64-fold more potent than PZA and show >16-fold lower MIC than 6-Cl/non-Cl derivatives |
| Conditions | Mycobacterium tuberculosis H37Rv strain; Alamar Blue assay |
Why This Matters
This class-level evidence indicates that selecting the 5-chloropyrazine-2-carboxylic acid hydrazide as a starting material provides a substantial potency advantage for antimycobacterial lead generation, directly impacting hit-to-lead progression.
- [1] Zitko, J., Dolezal, M., & Jampilek, J. (2012). Synthesis and Antitubercular Evaluation of N-Arylpyrazine and N,N′-Alkyl-diylpyrazine-2-carboxamide Derivatives. Journal of Heterocyclic Chemistry, 50(3), 559–564. View Source
- [2] Semelkova, L., Konecna, K., Paterova, P., Kubicek, V., Kunes, J., Novakova, L., ... & Dolezal, M. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14807–14825. View Source
